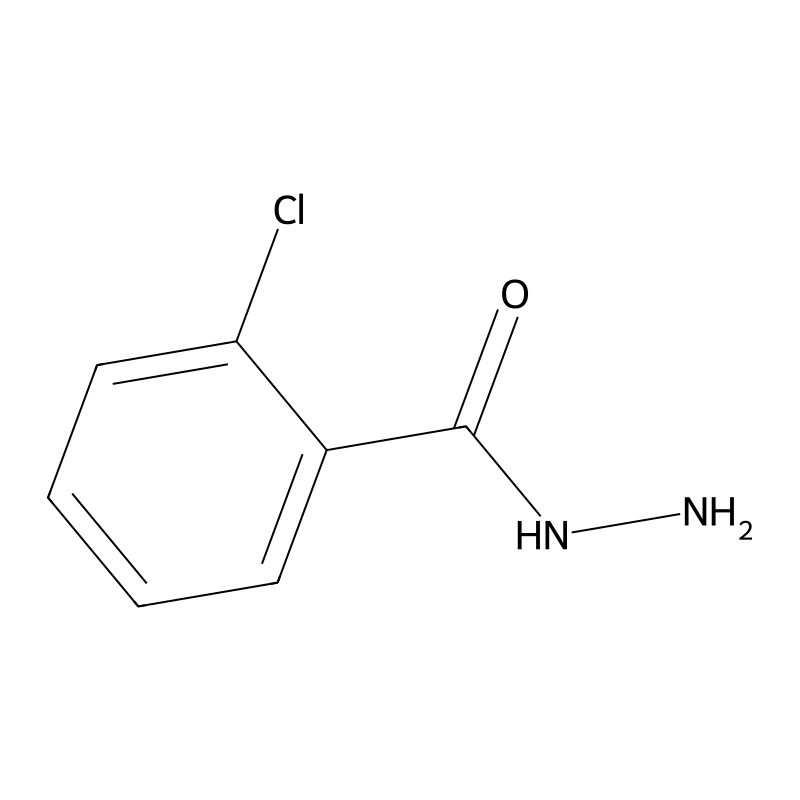

2-Chlorobenzohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chlorobenzohydrazide is an organic compound with the chemical formula C₇H₇ClN₂O and a molecular weight of 170.6 g/mol. It appears as a light cream solid and is known for its potential applications in pharmaceuticals and chemical synthesis. The compound is characterized by the presence of a hydrazide functional group attached to a chlorobenzene structure, which contributes to its reactivity and biological properties .

Crystallography:

- A 2012 study published in the journal Acta Crystallographica Section E: Structure Reports investigated the crystal structure of 2-chlorobenzohydrazide. The research found that the molecules form polymeric chains linked by hydrogen bonding, contributing to its crystal packing arrangement [].

Synthesis and Characterization:

- There are documented procedures for the synthesis of 2-chlorobenzohydrazide, typically involving the reaction of hydrazine hydrate with 2-chlorobenzoyl chloride [].

Limited Biological Activity Exploration:

- Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.

- Condensation Reactions: The compound can undergo condensation with carboxylic acids to yield amides or esters.

- Reduction Reactions: It can be reduced to corresponding amines under specific conditions, expanding its utility in synthetic pathways .

Research indicates that 2-Chlorobenzohydrazide exhibits notable biological activities, including:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity: Preliminary studies suggest potential anticancer properties, although further investigation is needed to establish mechanisms and efficacy .

- Toxicity: It is classified as a skin irritant and can cause serious eye irritation upon exposure, necessitating careful handling in laboratory settings .

2-Chlorobenzohydrazide can be synthesized through several methods:

- Reaction of 2-Chlorobenzoic Acid with Hydrazine:

- 2-Chlorobenzoic acid is reacted with hydrazine hydrate in the presence of a catalyst to yield 2-Chlorobenzohydrazide.

textC₆H₄ClCOOH + N₂H₄ → C₇H₇ClN₂O + H₂O - From 2-Chlorobenzaldehyde:

- 2-Chlorobenzaldehyde can also be reacted with hydrazine to form the hydrazide derivative.

- Alternative Routes:

The applications of 2-Chlorobenzohydrazide are diverse:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections or cancer.

- Agricultural Chemicals: The compound may be explored for use in developing agrochemicals due to its biological activity.

- Chemical Research: It is utilized in laboratories for studying hydrazone chemistry and related reactions .

Interaction studies involving 2-Chlorobenzohydrazide focus on its reactivity with other compounds:

- Metal Complexation: Investigations have shown that it can form complexes with transition metals, which may enhance its biological activity or modify its properties.

- Drug Interactions: Research into its interactions with other pharmaceuticals is ongoing to evaluate potential synergistic effects or adverse interactions when used in combination therapies .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-Chlorobenzohydrazide, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzohydrazide | C₇H₈N₂O | Lacks chlorine substituent; used as a reference compound. |

| 4-Chlorobenzohydrazide | C₇H₈ClN₂O | Similar activity but with different substitution pattern. |

| 2-Bromobenzohydrazide | C₇H₈BrN₂O | Bromine substitution may alter reactivity and biological activity. |

| Phenylhydrazine | C₆H₈N₂ | A simpler structure without chlorination; widely studied for its reactivity. |

These compounds are often compared in terms of their reactivity profiles and biological activities, highlighting the unique characteristics imparted by the chlorine substituent in 2-Chlorobenzohydrazide .

XLogP3

LogP

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant